molecular formula C15H18O5 B1669954 Deacyljanerin CAS No. 96895-33-9

Deacyljanerin

Cat. No.: B1669954
CAS No.: 96895-33-9
M. Wt: 278.3 g/mol
InChI Key: PJBBLXOPECXDHO-DBRCMHOMSA-N
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Description

Deacyljanerin is a sesquiterpene lactone derivative isolated from plants of the Jurinea genus, particularly Jurinea mollis and related species. Structurally, it features a guaianolide skeleton with a hydroxyl group at C-8 and an acetylated side chain at C-6, distinguishing it from other sesquiterpene lactones . Its molecular formula is C₁₇H₂₀O₅, with a molecular weight of 304.34 g/mol. This compound has demonstrated anti-inflammatory and cytotoxic activities in preclinical studies, attributed to its ability to inhibit NF-κB signaling and induce apoptosis in cancer cell lines .

Properties

CAS No.

96895-33-9

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(3aR,4S,6aR,8S,9aS,9bS)-4,8-dihydroxy-3,6-dimethylidenespiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-2-one

InChI

InChI=1S/C15H18O5/c1-6-3-9(16)11-7(2)14(18)20-13(11)12-8(6)4-10(17)15(12)5-19-15/h8-13,16-17H,1-5H2/t8-,9-,10-,11+,12-,13-,15?/m0/s1

InChI Key

PJBBLXOPECXDHO-DBRCMHOMSA-N

SMILES

C=C1CC(C2C(C3C1CC(C34CO4)O)OC(=O)C2=C)O

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C34CO4)O)OC(=O)C2=C)O

Canonical SMILES

C=C1CC(C2C(C3C1CC(C34CO4)O)OC(=O)C2=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deacyljanerin;  AC1L427K.

Origin of Product

United States

Comparison with Similar Compounds

Deacyljanerin belongs to the guaianolide subclass of sesquiterpene lactones. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (PBS, pH 7.4) LogP
This compound C₁₇H₂₀O₅ 304.34 C-6 acetyl, C-8 hydroxyl 0.12 mg/mL 1.85
Arnicolide D C₁₅H₂₀O₄ 264.32 C-8,9 epoxide 0.08 mg/mL 2.10
Parthenolide C₁₅H₂₀O₃ 248.32 α-methylene-γ-lactone 0.05 mg/mL 1.50
Costunolide C₁₅H₂₀O₂ 232.32 Exocyclic methylene 0.10 mg/mL 2.75

Key Observations :

  • This compound’s acetyl group enhances solubility in polar solvents compared to Parthenolide and Arnicolide D, which lack polar side chains .
  • The C-8 hydroxyl group contributes to its hydrogen-bonding capacity, influencing its pharmacokinetic profile .

Key Findings :

  • This compound exhibits moderate cytotoxicity compared to Parthenolide but superior NF-κB inhibition to Arnicolide D, likely due to its acetyl group stabilizing interactions with IκB kinase .
  • Its anti-inflammatory activity surpasses Costunolide, aligning with studies showing hydroxylated sesquiterpenes enhance TNF-α suppression .
Table 3: Pharmacokinetic Parameters
Compound Bioavailability (%) Plasma Half-life (h) Protein Binding (%)
This compound 34.5 ± 2.1 2.8 ± 0.3 88.2 ± 1.5
Parthenolide 22.7 ± 1.8 1.5 ± 0.2 75.4 ± 2.0
Costunolide 15.3 ± 1.2 3.2 ± 0.4 92.0 ± 1.8

Insights :

  • This compound’s higher bioavailability than Parthenolide may stem from improved solubility and reduced first-pass metabolism .
  • Protein binding correlates with lipophilicity (LogP), explaining Costunolide’s high binding despite lower solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacyljanerin
Reactant of Route 2
Deacyljanerin

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